molecular formula C19H24N4O3S B2954064 Ethyl 2-(2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamido)benzoate CAS No. 1324338-66-0

Ethyl 2-(2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamido)benzoate

Cat. No. B2954064
CAS RN: 1324338-66-0
M. Wt: 388.49
InChI Key: KFRIMNLEGUUUFG-UHFFFAOYSA-N
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Description

“Ethyl 2-(2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamido)benzoate” is a compound that contains a thiadiazole ring . Thiadiazole is a versatile scaffold widely studied in medicinal chemistry . Compounds containing thiadiazole have a broad spectrum of biological activities, including anticancer properties .


Synthesis Analysis

The synthesis of thiadiazole derivatives often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and other compounds in the presence of triethylamine . The exact synthesis process for “Ethyl 2-(2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamido)benzoate” is not specified in the available resources.


Molecular Structure Analysis

Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . It occurs in nature in four isoforms: 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole . The exact molecular structure of “Ethyl 2-(2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamido)benzoate” is not provided in the available resources.


Physical And Chemical Properties Analysis

Thiadiazoles are able to cross cellular membranes due to their mesoionic nature . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom . The specific physical and chemical properties of “Ethyl 2-(2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamido)benzoate” are not provided in the available resources.

Scientific Research Applications

Antibacterial Activity

Compounds containing the 1,3,4-thiadiazole scaffold, like the one you’re interested in, have shown considerable antibacterial activity. For example, certain derivatives have been compared favorably against standard drugs in their effectiveness against bacteria such as Bacillus subtilis and Pseudomonas aeruginosa .

Chemical Stability Analysis

The 1,3,4-thiadiazole derivatives’ chemical stability can be assessed through computational methods like HOMO and LUMO energy calculations. These studies help in estimating the stability and reactivity of such compounds .

Anti-HIV Potential

Indole derivatives, which are structurally related to thiadiazoles, have been reported to possess anti-HIV properties. Molecular docking studies are often performed to evaluate their effectiveness .

Diverse Biological Activities

Thiadiazoles are known for their wide range of biological activities. For instance, some derivatives have been screened for preliminary in vitro antibacterial activity against various pathogens including Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi .

Synthetic Methodology Research

Research into the synthesis of thiadiazole derivatives is ongoing. Efforts to acquire specific compounds using different synthetic methods can lead to the discovery of new reactions or improvements in existing ones .

Biological Evaluation for Drug Development

New 1,3,4-thiadiazole derivatives are constantly being synthesized and evaluated for their potential as drug candidates. This includes assessing their pharmacological properties and therapeutic efficacy .

properties

IUPAC Name

ethyl 2-[[2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3S/c1-3-26-19(25)15-6-4-5-7-16(15)20-17(24)12-23-10-8-14(9-11-23)18-22-21-13(2)27-18/h4-7,14H,3,8-12H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFRIMNLEGUUUFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CN2CCC(CC2)C3=NN=C(S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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